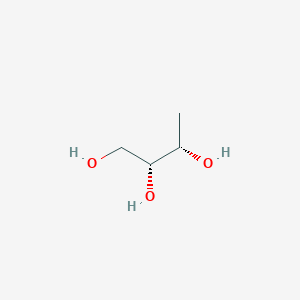

1-Deoxy-D-erythritol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Deoxy-D-erythritol is a sugar alcohol derived from erythrose, a four-carbon monosaccharide. It is a key intermediate in various biochemical pathways, particularly in the synthesis of terpenoids via the methylerythritol phosphate pathway. This compound plays a crucial role in the biosynthesis of isoprenoids, which are essential for various biological functions in plants, bacteria, and some protozoa.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Deoxy-D-erythritol can be synthesized through the reduction of 1-deoxy-D-erythrose using sodium borohydride as a reducing agent. The reaction typically occurs in an aqueous solution at room temperature, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of glucose or other sugars using genetically engineered strains of bacteria or yeast. These microorganisms are designed to overproduce the enzymes required for the conversion of glucose to this compound, making the process more efficient and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions: 1-Deoxy-D-erythritol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-deoxy-D-erythrose using mild oxidizing agents such as pyridinium chlorochromate.

Reduction: Further reduction of this compound can yield simpler sugar alcohols.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in aqueous solution.

Substitution: Various halogenating agents in the presence of a base.

Major Products:

Oxidation: 1-Deoxy-D-erythrose.

Reduction: Simpler sugar alcohols.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

1-Deoxy-D-erythritol has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a precursor in the biosynthesis of isoprenoids, which are vital for cell membrane integrity and hormone production in plants.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its role in the biosynthesis of bioactive compounds.

Industry: It is used in the production of biofuels and bioplastics, leveraging its role in the biosynthesis of terpenoids.

Mecanismo De Acción

1-Deoxy-D-erythritol exerts its effects primarily through its involvement in the methylerythritol phosphate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are crucial for various cellular functions. The compound acts as a substrate for enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase, facilitating the conversion of intermediates into isoprenoid precursors.

Comparación Con Compuestos Similares

1-Deoxy-D-xylulose: Another key intermediate in the methylerythritol phosphate pathway.

2-C-methyl-D-erythritol: A downstream product in the same pathway.

Isopentenyl diphosphate: A common precursor for the synthesis of various isoprenoids.

Uniqueness: 1-Deoxy-D-erythritol is unique due to its specific role in the early stages of the methylerythritol phosphate pathway, making it a critical compound for the biosynthesis of a wide range of isoprenoids. Its ability to participate in multiple types of chemical reactions also adds to its versatility in scientific research and industrial applications.

Propiedades

Número CAS |

41167-49-1 |

|---|---|

Fórmula molecular |

C4H10O3 |

Peso molecular |

106.12 g/mol |

Nombre IUPAC |

(2R,3S)-butane-1,2,3-triol |

InChI |

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1 |

Clave InChI |

YAXKTBLXMTYWDQ-IUYQGCFVSA-N |

SMILES isomérico |

C[C@@H]([C@@H](CO)O)O |

SMILES canónico |

CC(C(CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)

![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)

![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)

![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)

![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)

![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)